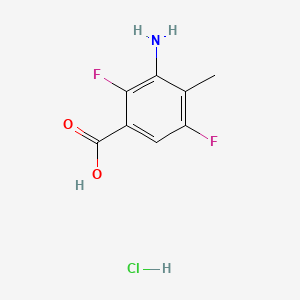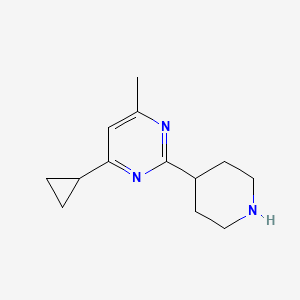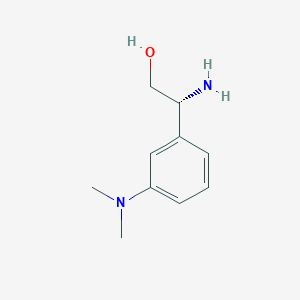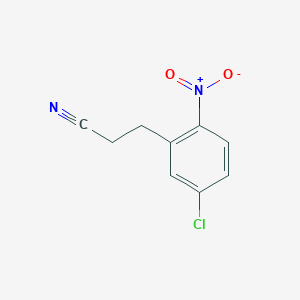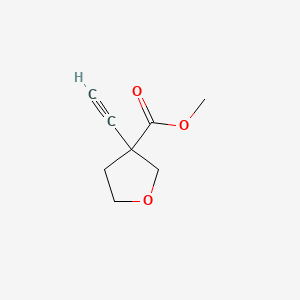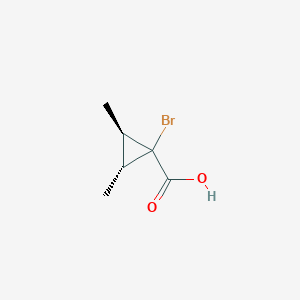
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: is a racemic mixture, meaning it contains equal amounts of two enantiomers that are non-superimposable mirror images of each other. This compound is characterized by a cyclopropane ring substituted with a bromine atom and two methyl groups, along with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a brominating agent in the presence of a carboxylic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclopropanation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired racemic mixture .
Análisis De Reacciones Químicas
Types of Reactions: rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form carboxylate salts under basic conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylate salts.
- Reduction reactions yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties. Its structural motifs are of interest in the design of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives such as:
Uniqueness: The uniqueness of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs .
Propiedades
Fórmula molecular |
C6H9BrO2 |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m1/s1 |
Clave InChI |
NSNQAZFCJXFXHY-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C1(C(=O)O)Br)C |
SMILES canónico |
CC1C(C1(C(=O)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
